molecular formula C4H12NO3P B12718743 N,N-Dimethyl-2-phosphonoethanamine CAS No. 102394-13-8

N,N-Dimethyl-2-phosphonoethanamine

Cat. No.: B12718743
CAS No.: 102394-13-8
M. Wt: 153.12 g/mol
InChI Key: DALOYMBBEZWGND-UHFFFAOYSA-N
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Description

Properties

CAS No.

102394-13-8

Molecular Formula

C4H12NO3P

Molecular Weight

153.12 g/mol

IUPAC Name

1-(dimethylamino)ethylphosphonic acid

InChI

InChI=1S/C4H12NO3P/c1-4(5(2)3)9(6,7)8/h4H,1-3H3,(H2,6,7,8)

InChI Key

DALOYMBBEZWGND-UHFFFAOYSA-N

Canonical SMILES

CC(N(C)C)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-phosphonoethanamine typically involves the reaction of dimethylamine with a phosphonate ester. One common method is the reaction of dimethylamine with diethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and catalysts to enhance reaction rates. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-phosphonoethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a wide range of amine derivatives .

Scientific Research Applications

N,N-Dimethyl-2-phosphonoethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-phosphonoethanamine exerts its effects involves interactions with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-N,N-dimethylethanamine
  • CAS RN : 107-99-3
  • Molecular Formula : C₄H₁₀ClN
  • Synonyms: N,N-Dimethyl-2-chloroethylamine, β-Chloroethyldimethylamine .

Regulatory and Commercial Data :

  • HS Code : 2921.19 (under amines and derivatives)
  • Schedule : 2B10, indicating controlled status as a dual-use chemical precursor .

Structural Features :

  • Comprises a chloroethyl backbone with a dimethylamino group (-N(CH₃)₂) at the second carbon. This structure confers reactivity in alkylation reactions, particularly in synthesizing quaternary ammonium compounds or nitrogen mustards .

Comparison with Similar Compounds

The following compounds are structurally analogous, differing in alkyl substituents, functional groups, or regulatory status:

2-(N,N-Diethylamino)ethyl Chloride

  • CAS RN : 100-35-6
  • Molecular Formula : C₆H₁₄ClN
  • Regulatory Status : Similar scheduling (2B10) but distinct HS code (2921.14) .

2-(N-Isopropyl-N-methylamino)ethyl Chloride Hydrochloride

  • CAS RN : 4261-68-1
  • Molecular Formula : C₈H₁₈ClN·HCl
  • Key Features : Hydrochloride salt form enhances stability and solubility. The isopropyl group introduces branching, affecting boiling points and lipophilicity .

Ethylbis(2-chloroethyl)amine (HN1)

  • CAS RN : Referenced under Schedule 1A06
  • Molecular Formula : C₆H₁₂Cl₂N
  • Key Features: A nitrogen mustard with two chloroethyl groups and an ethylamino substituent. Classified as a vesicant (blister agent) under Schedule 1A06, reflecting its high toxicity and military relevance .

2-(Ethylisopropylamino)ethanethiol

  • CAS RN : 36759-67-8
  • Molecular Formula : C₇H₁₇NS
  • Key Features: Replaces chlorine with a thiol (-SH) group, altering reactivity toward nucleophilic substitution. Used in organophosphorus compound synthesis .

Data Table: Structural and Regulatory Comparison

Compound Name CAS RN Molecular Formula Substituents Schedule HS Code Key Applications/Notes
2-(N,N-Dimethylamino)ethyl chloride 107-99-3 C₄H₁₀ClN -N(CH₃)₂, -Cl 2B10 2921.19 Quaternary ammonium precursors
2-(N,N-Diethylamino)ethyl chloride 100-35-6 C₆H₁₄ClN -N(C₂H₅)₂, -Cl 2B10 2921.14 Surfactant synthesis
HN1 (Ethylbis(2-chloroethyl)amine) - C₆H₁₂Cl₂N -N(C₂H₅)(CH₂Cl)₂ 1A06 - Chemical warfare agent
2-(Ethylisopropylamino)ethanethiol 36759-67-8 C₇H₁₇NS -N(C₂H₅)(C₃H₇), -SH 2B12 2930.90 Organophosphorus synthesis

Key Findings from Comparative Analysis

Impact of Alkyl Substituents

  • Dimethyl vs. Diethyl : Diethyl derivatives (e.g., 100-35-6) exhibit lower volatility but higher lipophilicity compared to dimethyl analogs, influencing their environmental persistence .
  • Branching (Isopropyl) : Compounds like 4261-68-1 show altered physical properties (e.g., melting points) due to steric effects, impacting industrial handling .

Functional Group Effects

  • Chlorine vs. Thiol : Chloroethyl compounds (e.g., 107-99-3) are more reactive in alkylation, whereas thiol derivatives (e.g., 36759-67-8) participate in thiol-ene click chemistry .

Regulatory Implications

  • Schedule 1A06 (HN1) : Strict controls due to historical use in warfare, contrasting with Schedule 2B10/2B12 compounds regulated as precursors .

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